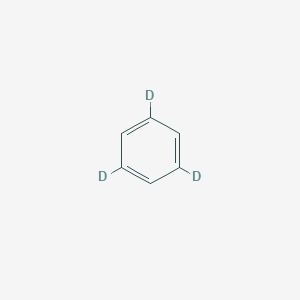

Benzene-1,3,5-d3

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-NHPOFCFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583599 | |

| Record name | (1,3,5-~2~H_3_)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1684-47-5 | |

| Record name | (1,3,5-~2~H_3_)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1684-47-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties and Applications of Benzene-1,3,5-d3

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Benzene-1,3,5-d3 (1,3,5-Trideuteriobenzene). Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced effects of isotopic substitution on the fundamental characteristics of the benzene ring. Beyond a simple datasheet, this guide offers insights into the practical applications of this specific isotopologue, particularly in mechanistic studies and advanced spectroscopic analyses. Detailed protocols for its synthesis and a representative experimental workflow are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of Selective Deuteration

In the landscape of chemical research, isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, understanding molecular dynamics, and serving as internal standards in quantitative analysis. Deuterium (²H or D), a stable isotope of hydrogen, offers a subtle yet powerful probe into chemical systems. Its increased mass compared to protium (¹H) leads to a lower vibrational frequency of C-D bonds versus C-H bonds, a phenomenon that gives rise to the kinetic isotope effect (KIE), providing profound insights into the rate-determining steps of chemical reactions.

This compound is a strategically labeled isotopologue of benzene. The symmetrical placement of deuterium atoms on the aromatic ring offers unique advantages. This specific substitution pattern simplifies ¹H NMR spectra by reducing the number of proton signals and altering coupling patterns, making it a valuable tool for structural elucidation of complex molecules. Furthermore, its use in KIE studies allows for the investigation of electrophilic aromatic substitution and other reactions involving the C-H bonds at the 1, 3, and 5 positions, without the complication of ortho or meta relationships between the isotopic labels. This guide will explore the foundational physical properties that underpin the utility of this important research chemical.

Core Physical and Chemical Properties

The introduction of three deuterium atoms onto the benzene ring subtly alters its physical properties when compared to its non-deuterated counterpart, Benzene (C₆H₆). These differences, while minor, are critical for high-precision applications. The fundamental properties are summarized below.

| Property | This compound | Benzene (for comparison) |

| Molecular Formula | C₆H₃D₃ | C₆H₆ |

| Molecular Weight | 81.13 g/mol [1][2] | 78.11 g/mol [3] |

| CAS Number | 1684-47-5[1][2] | 71-43-2[3] |

| Appearance | Colorless liquid[1] | Colorless liquid[3][4] |

| Melting Point | 5.5 °C[1] | 5.5 °C[2][3] |

| Boiling Point | 80 °C[1] | 80.1 °C[2][3] |

| Density | 0.908 g/mL at 25 °C[1] | 0.8765 g/cm³ at 20 °C[2][3] |

| Refractive Index (n₂₀/D) | 1.499[1] | ~1.501 |

| Isotopic Purity | ≥98-99 atom % D[1][2] | Not Applicable |

The slight increase in molecular weight and density for this compound is a direct consequence of the heavier deuterium isotope.[1] Notably, the melting and boiling points are nearly identical to those of benzene, indicating that the intermolecular forces are not significantly affected by this level of deuteration.[1][2][3]

Spectroscopic Profile

The defining characteristics of this compound are most apparent in its spectroscopic data. The isotopic substitution provides clear markers for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a standard ¹H NMR spectrum, pristine this compound would exhibit a single, sharp singlet corresponding to the three equivalent protons at the 2, 4, and 6 positions. This is a significant simplification from the single peak of the six equivalent protons in unsubstituted benzene, which appears at approximately 7.3 ppm.[5] The absence of signals from the 1, 3, and 5 positions confirms successful deuteration. The chemical shift of the residual protons in high-purity this compound is expected to be very close to that of benzene.

-

¹³C NMR: The ¹³C NMR spectrum of this compound is expected to show two peaks. One peak for the three deuterated carbons (C1, C3, C5) and another for the three protonated carbons (C2, C4, C6). The signal for the deuterated carbons will appear as a triplet due to C-D coupling (with a ¹J_CD of approximately 20-30 Hz), while the signal for the protonated carbons will be a doublet.[6] This contrasts with the single peak observed for the six equivalent carbons in unsubstituted benzene at ~128 ppm.[7]

-

²H NMR: In a deuterium NMR spectrum, a single resonance would be observed, confirming the presence and single chemical environment of the deuterium atoms.

Infrared (IR) Spectroscopy

The most significant impact of deuteration in IR spectroscopy is the shift of C-H stretching and bending vibrations to lower frequencies (longer wavelengths) for C-D bonds.

-

C-H Stretch: Aromatic C-H stretching vibrations in benzene typically occur between 3100 and 3000 cm⁻¹.[8]

-

C-D Stretch: The corresponding C-D stretching vibrations in this compound are expected to appear at a significantly lower frequency, approximately in the 2200-2300 cm⁻¹ region. This is a direct result of the increased mass of deuterium.

-

Out-of-Plane Bending: The intense C-H out-of-plane bending vibration in benzene is a useful diagnostic peak.[8] In this compound, the corresponding C-D bend will also be shifted to a lower wavenumber. The pattern of these bending modes can provide information about the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak is the most direct indicator of isotopic incorporation.

-

Molecular Ion (M⁺): The molecular ion peak for this compound will appear at an m/z of 81.[1] This is three mass units higher than the m/z of 78 for unsubstituted benzene, corresponding to the mass shift of the three deuterium atoms.[1][9]

-

Fragmentation: The fragmentation pattern will be similar to that of benzene, with a prominent peak corresponding to the loss of a hydrogen or deuterium atom. The primary fragment ion for benzene is the phenyl cation [C₆H₅]⁺ at m/z 77.[9] For this compound, fragmentation can lead to ions such as [C₆H₂D₃]⁺ (loss of H) and [C₆H₃D₂]⁺ (loss of D), resulting in a more complex fragmentation pattern in the high-mass region compared to benzene.

Synthesis and Purification

The reliable synthesis of this compound is crucial for its application in high-sensitivity experiments. The most common and historically significant method involves the deuteration of a pre-functionalized benzene ring, followed by removal of the functional group.

Experimental Protocol: Synthesis via Deuterodecarboxylation

This protocol is adapted from the method described by Best and Wilson for the preparation of deuterated benzenes.[10] It relies on the principle that the carboxylate group of a benzoic acid derivative can be replaced by deuterium from a deuterium source under specific conditions.

Caption: Synthetic pathway for this compound.

Methodology:

-

Preparation of 2,4,6-Tribromobenzoic Acid: This intermediate can be prepared from aniline. Aniline is first exhaustively brominated to yield 2,4,6-tribromoaniline. The amino group is then converted to a nitrile via the Sandmeyer reaction (diazotization with NaNO₂/H₂SO₄ followed by reaction with CuCN). Finally, the nitrile is hydrolyzed under strong acidic conditions (e.g., refluxing with aqueous H₂SO₄) to yield 2,4,6-tribromobenzoic acid.

-

Reductive Debromination and Deuteration: The 2,4,6-tribromobenzoic acid is subjected to reductive debromination using zinc dust in deuterium oxide (D₂O). This step replaces the bromine atoms with deuterium atoms, yielding benzoic acid-2,4,6-d3.

-

Deuterodecarboxylation: The resulting deuterated benzoic acid is then decarboxylated. This is typically achieved by heating the acid with a catalyst such as copper powder in quinoline. The carboxyl group is eliminated as CO₂, and the vacant position is filled by a deuterium atom (in a deuterated environment) or, more practically, the existing ring protons and deuterons remain, yielding the final product, this compound.

-

Purification: The crude this compound is isolated by distillation. Purity is assessed by gas chromatography (GC) and the isotopic enrichment is confirmed by mass spectrometry and NMR.

Trustworthiness and Validation: Each step of this synthesis must be monitored to ensure high chemical and isotopic purity. The intermediates should be characterized by melting point and spectroscopy. The final product's purity must be validated using GC-MS to confirm the molecular weight and isotopic distribution, and by ¹H NMR to ensure the absence of protons at the 1, 3, and 5 positions.

Applications in Research: A Case Study in Kinetic Isotope Effect

The primary utility of this compound lies in its application to mechanistic chemistry, specifically in studies of the kinetic isotope effect (KIE). The KIE is the ratio of the rate of reaction of the light isotopologue (e.g., benzene) to the heavy one (e.g., this compound). A primary KIE greater than 1 (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step of the reaction.

Workflow: Investigating the KIE in Electrophilic Aromatic Substitution

The following workflow describes a generalized experiment to determine the KIE for an electrophilic aromatic substitution reaction, such as nitration or sulfonation.

Caption: Experimental workflow for a KIE study.

Methodology:

-

Competitive Reaction: An equimolar mixture of standard benzene (C₆H₆) and this compound is prepared in a suitable solvent.

-

Reaction Initiation: The electrophilic reagent (e.g., a nitrating mixture of HNO₃/H₂SO₄) is added under carefully controlled temperature conditions. The reaction is allowed to proceed to a low conversion (typically <10%) to ensure that the initial concentrations of the reactants do not change significantly.

-

Quenching and Extraction: The reaction is quenched, for instance, by pouring it into ice water. The organic components, including the unreacted starting materials and the products (nitrobenzene and nitrobenzene-dₓ), are extracted into an organic solvent.

-

Analysis of Reactants: The key to this experiment is to precisely measure the change in the ratio of C₆H₆ to C₆H₃D₃ in the unreacted starting material. This is typically accomplished using Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the initial and final ratios of the molecular ion peaks (m/z 78 and 81), the relative rates of consumption can be determined.

-

Interpretation: If the C-H bond cleavage is the rate-determining step, this compound will react more slowly than benzene, and the unreacted starting material will become enriched in the deuterated species. The magnitude of the KIE provides crucial evidence for the proposed reaction mechanism. For many electrophilic aromatic substitutions, the C-H bond breaking step is fast and not rate-determining, leading to a KIE close to 1.

Conclusion

This compound is more than just an isotopically labeled solvent; it is a precision tool for the modern chemical researcher. Its physical properties, while closely mirroring those of benzene, are underpinned by a significant isotopic distinction that manifests in its spectroscopic and reactive characteristics. The strategic 1,3,5-deuteration pattern provides a unique advantage for simplifying complex NMR spectra and for conducting insightful kinetic isotope effect studies that probe the core mechanisms of aromatic chemistry. A thorough understanding of its synthesis, purification, and physical properties, as detailed in this guide, is essential for its effective application in advancing the fields of drug discovery, materials science, and fundamental chemical research.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Atzrodt, J., et al. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition, 46(41), 7744-7765. [Link]

-

Cerfontain, H., et al. (1985). Aromatic sulphonation. Part XXII. Kinetic isotope effects in the reaction of [1,3,5-2H3]benzene with sulphur trioxide. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667. [Link]

-

Wikipedia. Kinetic isotope effect. [Link]

-

PubChem. Benzene Compound Summary. [Link]

-

Wikipedia. Benzene. [Link]

-

NIST Chemistry WebBook. Benzene. [Link]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. [Link]

-

University of Waterloo UWSpace. Synthesis of Deuterated Benzene for a Circular Deuterium Economy. [Link]

-

JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]

-

Kagramanov, N. D. (2022). Decay sequences - ion series of mass spectra of benzene, 1,3,5,7-cyclooctatetraene,[11]-annulene, hexafluorobenzene and its isomers. Fluorine Notes, 142, 5-6. [Link]

-

Doc Brown's Chemistry. Interpreting the mass spectrum of benzene C6H6. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of benzene. [Link]

-

Vedantu. Benzene Physical and Chemical Properties Explained. [Link]

-

Jones, W. D. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. In Kinetic Isotope Effects in Organometallic and Bioinorganic Reaction Mechanisms. [Link]

-

Best, A. P., & Wilson, C. L. (1946). Structure of benzene. Part XIII. Hydrogen exchange reactions with benzene derivatives. Preparation of 1 : 3 : 5-tri-, 1 : 2 : 4 : 5-tetra-, and pentadeuterobenzene. Journal of the Chemical Society (Resumed), 239-244. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. fhi.mpg.de [fhi.mpg.de]

- 3. spectrabase.com [spectrabase.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Preparation of Benzene - GeeksforGeeks [geeksforgeeks.org]

- 10. 57. Structure of benzene. Part XIII. Hydrogen exchange reactions with benzene derivatives. Preparation of 1 : 3 : 5-tri-, 1 : 2 : 4 : 5-tetra-, and pentadeuterobenzene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Synthesis and purification of 1,3,5-trideuteriobenzene.

An In-depth Technical Guide to the Synthesis and Purification of 1,3,5-Trideuteriobenzene

Introduction

1,3,5-Trideuteriobenzene (C₆H₃D₃) is a specific isotopologue of benzene where deuterium atoms selectively replace hydrogen at the 1, 3, and 5 positions of the aromatic ring. This molecule is of significant interest to researchers in diverse fields. In nuclear magnetic resonance (NMR) spectroscopy, its distinct signal pattern serves as a useful reference. For mechanistic studies, the kinetic isotope effect associated with the C-D bond provides invaluable insights into reaction pathways. Furthermore, in materials science, the incorporation of deuterium can subtly alter the physicochemical properties of organic materials, impacting the performance of devices like Organic Light-Emitting Diodes (OLEDs).[1]

Achieving regiospecific deuteration, particularly for the 1,3,5-isomer, is not possible through simple hydrogen-deuterium (H/D) exchange with benzene, which would result in a statistical mixture of deuterated species.[2][3] A targeted, multi-step synthetic approach is required to ensure high isotopic and chemical purity. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of 1,3,5-trideuteriobenzene, grounded in established chemical principles.

Part 1: Strategic Synthesis Pathway

The core of this synthesis lies in leveraging a pre-existing 1,3,5-substituted scaffold, which is then converted to the target deuterated compound. The most robust and widely adopted precursor is 1,3,5-tribromobenzene. The overall strategy is a two-stage process: first, the synthesis of the tribrominated intermediate, followed by a halogen-metal exchange and subsequent quenching with a deuterium source.

Experimental Workflow: Overall Synthesis

Caption: Step-by-step workflow for the purification of 1,3,5-trideuteriobenzene.

Detailed Purification Protocol

-

Aqueous Work-up: This is performed as the final stage of the synthesis (steps 8-9 in Protocol 2). This ensures all ionic and water-soluble byproducts (e.g., LiOH, LiBr) are thoroughly removed.

-

Drying: It is imperative to completely dry the ether solution containing the product before distillation to prevent water from co-distilling. [4]Anhydrous MgSO₄ is a suitable drying agent.

-

Fractional Distillation:

-

Rationale: 1,3,5-Trideuteriobenzene has a boiling point very similar to that of normal benzene (~80 °C). [5]The primary non-volatile impurity to remove is any unreacted 1,3,5-tribromobenzene (Boiling Point: 271 °C). Fractional distillation is highly effective for this separation.

-

Procedure:

-

Carefully transfer the crude oil (after ether removal) to a small distillation flask equipped with a fractional distillation column (e.g., a Vigreux column).

-

Slowly heat the flask in an oil bath.

-

Collect the fraction that distills at approximately 79-81 °C. Discard any initial lower-boiling fractions (which could be residual solvent) and leave the high-boiling residue (containing the tribromobenzene) in the distillation flask.

-

For exceptionally high purity, a second distillation can be performed.

-

-

Part 3: Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, chemical purity, and isotopic enrichment of the final product.

| Analytical Technique | Purpose | Expected Result for 1,3,5-Trideuteriobenzene |

| ¹H NMR | Confirm structure and assess proton content. | A single sharp peak (singlet) in the aromatic region (~7.2-7.3 ppm), corresponding to the three equivalent protons at the C2, C4, and C6 positions. Integration should correspond to 3H. |

| ²H NMR (Deuterium NMR) | Directly observe the incorporated deuterium. | A single resonance confirming the presence of deuterium in one chemical environment. |

| ¹³C NMR | Confirm the carbon backbone. | Two signals are expected: one for the deuterated carbons (C1, C3, C5) which will appear as a triplet due to C-D coupling, and one for the protonated carbons (C2, C4, C6) which will appear as a doublet due to C-H coupling. |

| Mass Spectrometry (GC-MS or ESI-MS) | Determine molecular weight and isotopic distribution. | The molecular ion (M⁺) peak should be at m/z = 81. The absence of a significant peak at m/z = 315 (for C₆H₃Br₃) confirms the removal of starting material. Analysis of the isotopic cluster around m/z 81 will quantify the percentage of D₃, D₂, D₁, and D₀ species, thus confirming isotopic purity. [6][7] |

Safety and Handling

-

Benzene and its derivatives: Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a certified chemical fume hood.

-

n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under a strict inert atmosphere using syringe techniques.

-

Brominated Compounds: Tribromobenzene and its precursors are irritants. Avoid inhalation and skin contact.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

References

-

Wikipedia. Deuterated benzene. Available from: [Link]

-

Kopf, S., et al. (2021). Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group. Chemistry – A European Journal, 27(35). Available from: [Link]

-

He, C. & Hartwig, J. F. (2012). Arenium Acid Catalyzed Deuteration of Aromatic Hydrocarbons. Organic Letters, 14(23). Available from: [Link]

-

Pieters, G., et al. (2019). A Protocol for the Ortho-Deuteration of Acidic Aromatic Compounds in D2O Catalyzed by Cationic RhIII. Organic Letters, 21(18). Available from: [Link]

-

LibreTexts Chemistry. (2022). Catalytic Deuteration. Available from: [Link]

-

ResearchGate. Methods for the deuteration of benzene. Available from: [Link]

-

ResearchGate. (2021). Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group. Available from: [Link]

-

AK Lectures. Deuterium Substitution of Benzene. Available from: [Link]

-

ResearchGate. Mass spectrum of deuterated benzene. Available from: [Link]

-

Pope, C. G. & Kemball, C. (1969). Catalytic exchange of benzene with deuterium and allied reactions on X-type molecular sieves containing nickel ions. Transactions of the Faraday Society. Available from: [Link]

-

American Chemical Society Publications. (1952). Synthesis and Properties of Deuterocarbons. Benzene-d6 and Cyclohexane-d121a. Available from: [Link]

- Google Patents. KR20220017746A - Method for analyzing deuterated benzene....

-

Chromservis. Deuterated - Solvents, Reagents & Accessories. Available from: [Link]

-

Royal Society of Chemistry Publishing. (2020). H/D exchange under mild conditions in arenes and unactivated alkanes.... Available from: [Link]

-

YouTube. (2020). Deuterium Exchange in Aromatic Systems. Available from: [Link]

-

ARMAR Isotopes. High-Purity Benzene-d6 for NMR Spectroscopy. Available from: [Link]

-

Eurisotop. NMR Solvents. Available from: [Link]

-

YouTube. (2024). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). Available from: [Link]

-

American Chemical Society Publications. Preparation of Deuterated Solvents for Nuclear Magnetic Resonance Spectrometry. Available from: [Link]

-

Scientific & Academic Publishing. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Available from: [Link]

- Google Patents. US6399847B1 - Method of purifying 1,3,5-triisopropylbenzene.

-

Royal Society of Chemistry. A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Available from: [Link]

-

Organic Syntheses. Benzene, 1,3,5-tribromo-. Available from: [Link]

-

PrepChem.com. Synthesis of 1,3,5-triisocyanato-benzene. Available from: [Link]

-

YouTube. (2024). 1,3,5 tribromobenzene. Available from: [Link]

- Google Patents. CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene.

-

Royal Society of Chemistry. 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. Available from: [Link]

-

Defense Technical Information Center. LARGE SCALE LABORATORY PREPARATION OF 1,3,5-TRINITRO-2,4,6- TRIBROMOBENZENE. Available from: [Link]

-

YouTube. (2022). 1,3,5-Tribromobenzene is the best synthesised starting from.... Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. aklectures.com [aklectures.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Deuterated benzene - Wikipedia [en.wikipedia.org]

- 6. KR20220017746A - Method for analyzing deuterated benzene, method for selecting deuterated benzene for manufacturing deuterated compound and method for manufacturing deuterated compound - Google Patents [patents.google.com]

- 7. armar-europa.de [armar-europa.de]

A Technical Guide to the Isotopic Purity and Enrichment of Benzene-1,3,5-d3

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and rigorous analysis of Benzene-1,3,5-d3, a symmetrically deuterated aromatic hydrocarbon of significant interest in advanced research and pharmaceutical development. We delve into the mechanistic underpinnings of common synthetic routes, emphasizing the critical role of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in ascertaining isotopic purity and enrichment. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the principles and methodologies essential for the confident application of this isotopically labeled compound.

Introduction: The Significance of Positional Deuteration

Isotopically labeled compounds are indispensable tools in a wide array of scientific disciplines, from mechanistic elucidation in organic chemistry to quantitative bioanalysis in drug metabolism studies.[1][2] this compound, with its specific and symmetric placement of deuterium atoms, offers a unique probe for investigating aromatic systems. The substitution of protium (¹H) with deuterium (²H or D) introduces a kinetic isotope effect (KIE), which can significantly alter reaction rates and metabolic pathways.[3] This makes selectively deuterated compounds like this compound invaluable for:

-

Mechanistic Studies: Tracing the fate of specific hydrogen atoms in chemical transformations.[4]

-

Quantitative Analysis: Serving as an ideal internal standard in mass spectrometry-based quantification due to its chemical identity with the analyte but distinct mass.[5]

-

Metabolic Profiling: Elucidating the metabolic fate of aromatic moieties in drug candidates, potentially leading to improved pharmacokinetic profiles.[6]

-

NMR Spectroscopy: Acting as a specialized solvent or reference standard where specific proton signals need to be avoided.

The utility of this compound is, however, fundamentally dependent on its isotopic purity (the percentage of molecules that are the desired d3-isotopologue) and isotopic enrichment (the percentage of deuterium at the specified 1, 3, and 5 positions). This guide will systematically address the critical aspects of achieving and verifying high levels of both.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of specifically labeled aromatic compounds like this compound typically relies on hydrogen-deuterium exchange (H/D exchange) reactions.[7] The choice of catalyst and reaction conditions is paramount to achieving the desired regioselectivity and high deuterium incorporation.

Acid-Catalyzed H/D Exchange

One of the most common methods for deuterating aromatic rings is through acid-catalyzed electrophilic substitution.[8][9] In this approach, a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), is used to facilitate the exchange of aromatic protons with deuterons.

The meta-directing nature of certain substituents can be exploited to synthesize 1,3,5-trisubstituted benzene derivatives.[10] However, for benzene itself, achieving specific 1,3,5-trideuteration directly can be challenging due to the activating nature of the initial deuteration, which would favor ortho and para substitution for subsequent exchanges. A more controlled approach often involves starting with a precursor that directs substitution to the desired positions, followed by removal of the directing group.

A plausible synthetic route starting from a more amenable precursor is the use of 1,3,5-benzenetricarboxylic acid (Trimesic acid). The carboxylic acid groups are strongly deactivating and meta-directing, which facilitates the selective deuteration of the 2, 4, and 6 positions. Subsequent decarboxylation would yield this compound. However, a more direct approach involves the deuteration of benzene under carefully controlled conditions.

Transition Metal-Catalyzed H/D Exchange

Transition metal catalysts, such as platinum, rhodium, and ruthenium, have shown high efficacy in promoting H/D exchange on aromatic rings.[11][12] These methods often offer milder reaction conditions and can provide high levels of deuterium incorporation. For instance, Pt/C in the presence of D₂O and H₂ gas has been demonstrated to be an effective system for the deuteration of electron-rich aromatic nuclei.[11] Iridium-based catalysts are also highly active for H/D exchange, utilizing D₂O or C₆D₆ as the deuterium source.[13]

Ruthenium-catalyzed C-H activation has also emerged as a powerful tool for the deuteration of aromatic compounds, particularly those containing carbonyl groups.[14][15] While not directly applicable to benzene, these methodologies highlight the advancements in achieving regioselective deuteration.

A Generalized Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis of this compound via a catalyzed H/D exchange reaction. The specific catalyst, deuterium source, and reaction conditions would be optimized based on the chosen synthetic strategy.

Caption: Generalized workflow for the synthesis and analysis of this compound.

Purification of Isotopically Labeled Compounds

Achieving high chemical and isotopic purity is a critical step following synthesis.[16] Impurities, whether they are residual starting materials, byproducts, or other isotopologues, can significantly impact the reliability of experimental results.

Common purification techniques for a relatively volatile and non-polar compound like this compound include:

-

Distillation: Fractional distillation is effective for separating compounds with different boiling points. Given the slight difference in boiling points between benzene and its deuterated analogues, this can be a useful technique.

-

Preparative Gas Chromatography (Prep-GC): For high-purity requirements, Prep-GC can provide excellent separation of different isotopologues.

-

Liquid Chromatography: While less common for benzene itself, techniques like High-Performance Liquid Chromatography (HPLC) are invaluable for purifying less volatile or more functionalized deuterated aromatic compounds.[16]

The choice of purification method will depend on the scale of the synthesis and the required final purity.

Analytical Characterization: The Core of Isotopic Purity and Enrichment Determination

A multi-faceted analytical approach is essential to comprehensively characterize the isotopic purity and enrichment of this compound.[1] NMR spectroscopy and mass spectrometry are the cornerstones of this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique that provides detailed structural information and is crucial for determining the positions and extent of deuteration.[17]

-

¹H NMR (Proton NMR): In a highly enriched sample of this compound, the proton spectrum will show a significant reduction in the intensity of the aromatic signal. The residual proton signals can be integrated against an internal standard to quantify the overall level of deuteration. For this compound, the residual protons at positions 2, 4, and 6 would ideally appear as a singlet. Any residual signals from other positions would indicate incomplete or non-specific deuteration.

-

²H NMR (Deuterium NMR): This is a direct and highly effective method for analyzing deuterated compounds, especially those with high levels of enrichment (>98 atom % D).[18] The deuterium spectrum of this compound should ideally show a single resonance corresponding to the deuterons at the 1, 3, and 5 positions. The integration of this signal, potentially against a deuterated internal standard, can provide a quantitative measure of enrichment at the desired positions. A key advantage of ²H NMR is the ability to use non-deuterated solvents, resulting in a cleaner spectrum.[18]

-

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) results in a characteristic splitting pattern in the ¹³C NMR spectrum. For this compound, the deuterated carbons (C1, C3, C5) will appear as triplets due to coupling with the single deuterium atom. The protonated carbons (C2, C4, C6) will appear as doublets due to coupling with their attached protons. This provides unambiguous confirmation of the deuteration pattern.

Quantitative NMR (qNMR) is a particularly robust method for determining purity.[19][20] By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the this compound can be determined with high accuracy.[21]

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for determining the isotopic distribution of a sample.[22][23]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for analyzing volatile compounds like benzene. The gas chromatograph separates the components of the sample, and the mass spectrometer provides the mass spectrum for each component.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition and isotopic distribution of the synthesized compound.[1]

The mass spectrum of a sample of this compound will show a distribution of isotopologues. The relative intensities of these peaks can be used to calculate the isotopic purity.

| Isotopologue | Chemical Formula | Nominal Mass (m/z) | Description |

| Benzene-d0 | C₆H₆ | 78 | Unlabeled Benzene |

| Benzene-d1 | C₆H₅D | 79 | Singly deuterated |

| Benzene-d2 | C₆H₄D₂ | 80 | Doubly deuterated |

| Benzene-d3 | C₆H₃D₃ | 81 | Target Isotopologue |

| Benzene-d4 | C₆H₂D₄ | 82 | Quadruply deuterated |

| Benzene-d5 | C₆H₁D₅ | 83 | Quintuply deuterated |

| Benzene-d6 | C₆D₆ | 84 | Fully deuterated |

By analyzing the relative abundance of the peak at m/z 81 compared to the other peaks in the molecular ion cluster, the isotopic purity can be determined. Theoretical isotopic distributions can be calculated and compared to the experimental data to assess the success of the deuteration reaction.[24][25]

Integrated Analytical Workflow

The synergy between NMR and MS provides a self-validating system for the characterization of this compound.

Caption: Integrated workflow for the analytical characterization of this compound.

Conclusion: Ensuring Trustworthiness in Research Applications

The reliability of experimental data derived from the use of isotopically labeled compounds is directly tied to the quality of the labeled material itself. For this compound, a rigorous and well-documented approach to synthesis, purification, and, most importantly, comprehensive analytical characterization is non-negotiable. By employing a combination of advanced NMR and MS techniques, researchers can confidently ascertain the isotopic purity and enrichment, thereby ensuring the scientific integrity of their work. This guide has outlined the core principles and methodologies that form the foundation of this self-validating system, empowering researchers to utilize this compound to its full potential in their scientific endeavors.

References

-

Maeda, K., et al. (2009). Efficient and Selective Pt/C-Catalyzed H--D Exchange Reaction of Aromatic Rings. Organic Letters, 11(24), 5642-5645. [Link]

- Clerc, J. T., & D'Arcy, P. J. (1983). A general approach to calculating isotopic distributions for mass spectrometry. Journal of Chemical Information and Computer Sciences, 23(4), 187-191.

- Schory, D. H., et al. (2004). Applications of quantitative D-NMR in analysis of deuterium enriched compounds. Sigma-Aldrich.

-

Topczewski, J. J., & Sanford, M. S. (2019). A Protocol for the Ortho-Deuteration of Acidic Aromatic Compounds in D2O Catalyzed by Cationic RhIII. Organic Letters, 21(18), 7465-7469. [Link]

- Volmer, D. A. (2008). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy, 23(1), 48-55.

-

Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma Blog. [Link]

-

Mestrelab Research. (n.d.). What is qNMR and why is it important?. Mestrelab Resources. [Link]

-

Kopf, S., et al. (2021). Ruthenium-Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group. Chemistry – A European Journal, 27(34), 9768-9773. [Link]

-

Rockwood, A. L., & Palmblad, M. (2020). Isotopic Distributions. Methods in Molecular Biology, 2051, 79-114. [Link]

- Maeda, K., et al. (2010). Method for deuteration of an aromatic ring.

-

Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Scientific Instrument Services. [Link]

-

Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Moravek. [Link]

-

ResearchGate. (2021). Ruthenium-Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group. ResearchGate. [Link]

-

Gul-Karaguler, N., et al. (2020). H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pincer complexes. Dalton Transactions, 49(26), 8966-8977. [Link]

-

Wawrzyniak, P., & Zapadka, M. (2021). Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2999. [Link]

-

Pope, C. G., & Kemball, C. (1969). Catalytic exchange of benzene with deuterium and allied reactions on X-type molecular sieves containing nickel ions. Transactions of the Faraday Society, 65, 619-630. [Link]

-

AK Lectures. (n.d.). Deuterium Substitution of Benzene. AK Lectures. [Link]

- Atwater, B. W., et al. (2011).

-

ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.. [Link]

-

Singh, S., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(37), 4554-4562. [Link]

-

Science.gov. (n.d.). isotopically labeled compounds: Topics by Science.gov. Science.gov. [Link]

-

ResearchGate. (n.d.). Kinetic isotope effect study with this compound. ResearchGate. [Link]

-

BrainKart. (2018). Synthesis of di- and tri-substituted benzenes. BrainKart. [Link]

-

Master Organic Chemistry. (2018). Synthesis of Benzene Derivatives (2) – Polarity Reversal. Master Organic Chemistry. [Link]

-

Chemsrc. (2025). Benzene-1,3,5-tricarboxylic acid-d3. Chemsrc. [Link]

-

Clark, T. B., et al. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Journal of the American Chemical Society. [Link]

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. isotopically labeled compounds: Topics by Science.gov [science.gov]

- 3. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Benzene-1,3,5-tricarboxylic acid-d3 | CAS#:62790-27-6 | Chemsrc [chemsrc.com]

- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aklectures.com [aklectures.com]

- 9. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 10. brainkart.com [brainkart.com]

- 11. academic.oup.com [academic.oup.com]

- 12. US8093422B2 - Method for deuteration of an aromatic ring - Google Patents [patents.google.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. moravek.com [moravek.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. emerypharma.com [emerypharma.com]

- 20. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. Isotopic Distributions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]

An In-depth Technical Guide to Benzene-1,3,5-d3 (CAS: 1684-47-5) for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of Benzene-1,3,5-d3 (1,3,5-Trideuteriobenzene), a stable, non-radioactive isotopologue of benzene. Intended for researchers, scientists, and professionals in drug development, this document details the compound's molecular profile, physicochemical properties, synthesis rationale, and core applications. We will explore its critical role as an internal standard in quantitative mass spectrometry, its utility as a tracer in metabolic and mechanistic studies, and provide validated experimental protocols. The guide is structured to deliver not just procedural steps, but also the underlying scientific principles, ensuring both technical accuracy and practical applicability.

Part 1: Molecular Profile and Physicochemical Properties

This compound is a specialized chemical tool whose utility is derived from the strategic replacement of three hydrogen atoms with their heavier, stable isotope, deuterium. This substitution imparts a unique mass signature without significantly altering the molecule's chemical reactivity, making it an invaluable resource in analytical and investigative chemistry.

Chemical Structure and Identification

The structure consists of a benzene ring where the hydrogen atoms at positions 1, 3, and 5 are replaced by deuterium.

Caption: General workflow for the synthesis of this compound.

Quality Control and Characterization

The identity, chemical purity, and isotopic enrichment of the final product must be rigorously confirmed.

-

Mass Spectrometry (MS): This is the primary technique to confirm deuteration. The molecular ion peak should demonstrate a mass shift of +3 (m/z = 81) compared to unlabeled benzene (m/z = 78). The relative intensities of M, M+1, M+2, etc., will determine the isotopic distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will be simplified compared to benzene, showing signals corresponding to the remaining protons at positions 2, 4, and 6. Integration of these signals relative to a known standard confirms the degree of deuteration.

-

²H NMR: The deuterium spectrum will show a signal confirming the presence of deuterium on the aromatic ring.

-

-

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is used to determine the chemical purity of the compound, ensuring it is free from starting materials or side products.

Part 3: Core Applications in Research and Development

The primary value of this compound lies in its application as an isotopic surrogate for native benzene.

Internal Standard for Quantitative Analysis (GC-MS & LC-MS)

Causality: In quantitative mass spectrometry, an ideal internal standard (IS) should have physicochemical properties nearly identical to the analyte but be clearly distinguishable by mass. [1][2]this compound fulfills this perfectly. It co-elutes with unlabeled benzene during chromatography and experiences similar ionization efficiency and susceptibility to matrix effects. [3]By adding a known amount of the deuterated standard to every sample, any loss of analyte during sample preparation (e.g., extraction, derivatization) can be precisely corrected for, as the IS will be lost at the same rate. This analyte-to-IS ratio is the basis for highly accurate and precise quantification.

Protocol: Quantification of Benzene in a Water Matrix via GC-MS

-

Prepare Calibration Standards: Create a series of calibration standards by spiking known concentrations of unlabeled benzene into blank water samples.

-

Spike Internal Standard: Add a fixed, known concentration of this compound to each calibration standard and to each unknown sample.

-

Sample Extraction: Perform a liquid-liquid extraction or solid-phase microextraction (SPME) on all samples to transfer the benzene and its IS into an organic solvent or onto a fiber.

-

GC-MS Analysis: Inject the extracts into a GC-MS system. The GC will separate the analytes, and the MS will monitor for the specific molecular ions of benzene (m/z 78) and this compound (m/z 81).

-

Data Processing: For each injection, calculate the ratio of the peak area of the analyte (m/z 78) to the peak area of the IS (m/z 81).

-

Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a calibration curve. Use the equation from this curve to calculate the concentration of benzene in the unknown samples based on their measured peak area ratios.

Caption: Workflow for quantitative analysis using an internal standard.

Tracer for Mechanistic and Pharmacokinetic Studies

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and reaction mechanisms. [1][2]Because the kinetic isotope effect for deuterium is generally small, deuterated compounds can serve as effective tracers for their unlabeled counterparts in biological systems. By administering a drug candidate labeled with deuterium, researchers can use MS to track the parent compound and its metabolites, distinguishing them from endogenous molecules and providing unambiguous data on absorption, distribution, metabolism, and excretion (ADME).

Applications in Spectroscopy

While fully deuterated benzene (Benzene-d6) is a common NMR solvent, partially labeled isotopologues like this compound can be used in specialized NMR experiments to study intermolecular interactions or as a reference standard. Furthermore, its distinct rotational spectrum, as observed in high-resolution Raman spectroscopy, provides valuable data for fundamental studies of molecular structure and dynamics.

Part 4: Handling, Safety, and Storage

Trustworthiness through Safety: A protocol's validity is contingent on its safe execution. This compound shares the same hazards as unlabeled benzene.

-

Hazards: The compound is a highly flammable liquid and vapor. [4][5]It is harmful or fatal if swallowed or inhaled and can cause skin irritation. [4]Crucially, it is classified as a known human carcinogen and is suspected of causing genetic defects. [4][5]* Safe Handling: All manipulations must be conducted in a certified chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids and carcinogens. Keep away from heat, sparks, open flames, and strong oxidizing agents. [4]

Conclusion

This compound is more than a simple deuterated solvent; it is a precision tool for the modern scientist. Its utility as a "gold standard" internal standard for mass spectrometry enables highly accurate quantification essential for drug development, environmental monitoring, and toxicology. Its application as an isotopic tracer provides clear, unambiguous insights into complex biological and chemical systems. By understanding its properties, synthesis, and the rationale behind its applications, researchers can fully leverage this compound to advance their scientific objectives with greater confidence and precision.

References

-

AK Lectures. (n.d.). Deuterium Substitution of Benzene. Retrieved from [Link]

Sources

Introduction to the use of deuterated solvents in NMR spectroscopy.

An In-Depth Technical Guide to the Use of Deuterated Solvents in NMR Spectroscopy

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of molecules in solution.[1] The clarity and resolution of the resulting spectra, however, are critically dependent on the near-complete elimination of interfering signals from the solvent, which is typically present in vast excess compared to the analyte. This guide provides a comprehensive exploration of the theory and practice of using deuterated solvents in NMR spectroscopy. We will delve into the fundamental principles that necessitate their use, survey the properties of common deuterated solvents, provide a validated protocol for sample preparation, and discuss practical considerations for acquiring high-quality NMR data.

The Fundamental Role of the Solvent in NMR

NMR spectroscopy operates by observing the transitions of atomic nuclei with non-zero spin between distinct nuclear spin states when placed in a strong external magnetic field.[2][3] For ¹H (proton) NMR, the most common type of NMR analysis, the overwhelming majority of organic molecules and pharmaceuticals contain hydrogen atoms. When a sample is dissolved for analysis, the number of solvent molecules vastly outnumbers the analyte molecules. If a standard proton-containing (protic) solvent like chloroform (CHCl₃) or acetone (C₃H₆O) were used, the resulting ¹H NMR spectrum would be completely dominated by an enormous solvent signal, obscuring the comparatively minuscule signals from the sample of interest.[4]

To circumvent this, we employ deuterated solvents, where the hydrogen atoms (¹H, or protium) have been replaced with their heavier isotope, deuterium (²H or D).[5][6] Deuterium has a nuclear spin of 1, while protium has a nuclear spin of 1/2. This fundamental difference in nuclear spin properties causes their nuclei to resonate at entirely different frequencies in the NMR spectrometer.[7] For instance, in a 9.4 Tesla magnetic field (a 400 MHz spectrometer), protons resonate at approximately 400 MHz, whereas deuterium resonates at around 61.4 MHz.[7] This vast frequency separation ensures that the deuterated solvent is effectively "invisible" in the ¹H NMR spectrum, providing a clean window to observe the analyte's signals.[6]

The Three Pillars of Deuterated Solvent Functionality

The use of deuterated solvents is not merely for signal avoidance; they serve three critical functions that are foundational to modern, high-resolution NMR experiments.

Minimizing Solvent Signal Interference

As discussed, the primary reason for using deuterated solvents is to prevent the intense signals from solvent protons from overwhelming the analyte signals.[4][5] Commercially available deuterated solvents are never 100% isotopically pure; they always contain a small amount of residual, non-deuterated or partially deuterated isotopomers (e.g., CHCl₃ in CDCl₃).[8] High-quality solvents typically achieve deuteration levels of 99.5–99.9% or higher.[5] This results in a small, sharp, and predictable residual solvent peak that can be used as a secondary chemical shift reference.[5][8]

Enabling the Deuterium Lock (Field/Frequency Stabilization)

Superconducting magnets, while powerful, are susceptible to minor drifts in their magnetic field strength over time.[5] These drifts, even if only a few Hertz per hour, are significant enough to cause peak broadening and distortion, especially during long experiments that can last for hours or even days.[9]

To counteract this, modern NMR spectrometers utilize a field/frequency lock system.[9][10] This system is essentially a separate, dedicated spectrometer channel that constantly monitors the resonance frequency of the deuterium in the solvent.[9][11] If the magnetic field drifts, the deuterium resonance frequency will change. The lock system detects this deviation and applies a real-time correction to a set of shim coils, adjusting the magnetic field to keep the deuterium frequency constant.[11][12] This ensures the magnetic field experienced by the sample remains exceptionally stable throughout the experiment, leading to sharp, reproducible spectra.[6][10]

Providing a Chemical Shift Reference

The residual proton peak of the deuterated solvent provides a convenient and reliable internal reference for calibrating the chemical shift (ppm) scale.[5] For example, the residual peak of chloroform-d (CDCl₃) appears as a sharp singlet at 7.26 ppm.[13] While tetramethylsilane (TMS) is the primary standard (0 ppm), it is not always added directly to samples. In such cases, referencing the spectrum to the known chemical shift of the residual solvent peak is standard practice.[4][14]

A Survey of Common Deuterated Solvents

The choice of a deuterated solvent is dictated primarily by the solubility of the analyte and its chemical compatibility.[6] Secondary considerations include the solvent's boiling point, viscosity, and the position of its residual proton peak relative to analyte signals.

| Solvent Name | Formula | Residual ¹H Shift (ppm) | ¹³C Shift (ppm) | Boiling Point (°C) | Melting Point (°C) | Key Characteristics & Applications |

| Chloroform-d | CDCl₃ | 7.26 (singlet) | 77.2 (triplet) | 61 | -64 | The most common NMR solvent; dissolves a wide range of non-polar to moderately polar organic compounds.[13][15] |

| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 2.50 (quintet) | 39.5 (septet) | 189 | 18 | Highly polar aprotic solvent; excellent for dissolving polar compounds, peptides, and carbohydrates.[13][15][16] High boiling point can make sample recovery difficult.[5] |

| Acetone-d₆ | (CD₃)₂CO | 2.05 (quintet) | 206.7, 29.9 | 56 | -94 | Moderately polar; useful for compounds with intermediate polarity.[13] |

| Deuterium Oxide | D₂O | 4.79 (singlet, variable) | N/A | 101 | 4 | The solvent of choice for water-soluble compounds like proteins and nucleic acids. Allows for the identification of exchangeable protons (-OH, -NH, -SH).[5][13] |

| Methanol-d₄ | CD₃OD | 3.31 (quintet), 4.87 (singlet, OH) | 49.1 (septet) | 65 | -98 | A polar protic solvent used for compounds soluble in methanol. Useful for studying hydrogen bonding.[15] |

| Benzene-d₆ | C₆D₆ | 7.16 (singlet) | 128.4 (triplet) | 80 | 6 | Non-polar aromatic solvent; can induce significant changes in analyte chemical shifts due to aromatic ring currents (aromatic solvent-induced shift, ASIS), which can be structurally informative.[13] |

| Acetonitrile-d₃ | CD₃CN | 1.94 (quintet) | 118.7, 1.4 | 82 | -45 | A polar aprotic solvent with a wide liquid range. |

| Dichloromethane-d₂ | CD₂Cl₂ | 5.32 (triplet) | 54.0 (quintet) | 40 | -95 | Useful for volatile or heat-sensitive samples due to its low boiling point. |

Data compiled from sources[8][13][17][18][19]. Chemical shifts are approximate and can vary with temperature and solute concentration.

Experimental Protocol: Preparing a High-Quality NMR Sample

The quality of the final spectrum is a direct reflection of the care taken during sample preparation. This protocol outlines a self-validating system for preparing a standard 5 mm NMR sample for analysis.

Workflow for NMR Sample Preparation

Caption: A validated workflow for preparing a high-resolution NMR sample.

Step-by-Step Methodology

-

Select and Prepare Glassware:

-

Causality: High-quality, clean NMR tubes are essential for magnetic field homogeneity. Scratches, dirt, or paramagnetic impurities on the glass will severely degrade spectral resolution.[20][21]

-

Action: Choose a high-quality 5 mm NMR tube rated for the spectrometer's field strength.[21] Clean the tube by rinsing with acetone, followed by oven-drying (horizontally, below 100°C) or drying with a stream of dry nitrogen.[22] Clean a small vial and cap for dissolving the sample.

-

-

Weigh the Analyte:

-

Causality: The amount of sample determines the signal-to-noise ratio and the experiment time. Too little sample requires longer acquisition times, while too much can cause poor line shape and difficulty in shimming.[21][23]

-

Action: For a typical small molecule (<1000 g/mol ), weigh 5-25 mg for a ¹H spectrum or 50-100 mg for a ¹³C spectrum directly into the clean vial.[23]

-

-

Dissolve the Sample:

-

Causality: Dissolving the sample in a separate vial before transferring it to the narrow NMR tube ensures complete dissolution and allows for easy mixing.[23]

-

Action: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[22][23] The final solvent depth in the NMR tube should be about 4-5 cm.[21] Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

-

Filter the Sample into the NMR Tube:

-

Causality: This is a critical step. Any particulate matter (dust, fibers, undissolved sample) suspended in the solution will disrupt the magnetic field homogeneity, leading to broad peaks and poor resolution.[22]

-

Action: Take a Pasteur pipette and tightly pack a small plug of glass wool or a Kimwipe into the neck.[22][23] Do not use cotton wool, as solvents can leach impurities from it. Transfer the sample solution through this filter into the NMR tube. The resulting solution should be perfectly clear.[23]

-

-

Final Preparation:

-

Causality: A clean exterior prevents contamination of the spectrometer probe, and proper labeling prevents sample mix-ups.

-

Action: Cap the NMR tube securely and gently invert it several times to ensure the solution is homogeneous. Wipe the outside of the NMR tube, especially the lower part, with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone to remove any fingerprints or dirt.[20] Label the cap clearly.

-

Trustworthiness and Field-Proven Insights

-

Solvent Purity: The quality of your results is directly tied to the purity of your deuterated solvent.[5] Sourcing high-purity solvents (≥99.8% D) from reputable suppliers is crucial.[24] Impurities in the solvent can introduce artifact peaks, complicating spectral interpretation.[5][25]

-

Water Contamination: Water is a ubiquitous impurity in many deuterated solvents, especially polar ones like DMSO-d₆ and CD₃OD.[26] The chemical shift of the residual water peak is often variable and depends on temperature, pH, and solute concentration.[5][25] To minimize water peaks, handle solvents in a dry atmosphere, use oven-dried glassware, and consider purchasing solvents in single-use ampoules.[26]

-

Shimming: The process of "shimming" adjusts the magnetic field to maximize its homogeneity across the sample volume. A well-prepared sample (correct volume, no particulates) is significantly easier to shim. The lock level provides direct feedback on shim quality; optimizing the shims will maximize the lock level, which is indicative of a sharp deuterium signal and a homogeneous field.[10][27]

Conclusion

Deuterated solvents are indispensable reagents in the field of NMR spectroscopy, enabling the acquisition of high-resolution, interference-free spectra essential for molecular analysis.[5][6] Their function extends beyond simply avoiding overwhelming solvent signals; they are integral to the stability of the magnetic field through the deuterium lock and provide a reliable internal reference for chemical shifts.[6] By understanding the principles behind their use, selecting the appropriate solvent for the analyte, and adhering to a meticulous sample preparation protocol, researchers can ensure the acquisition of accurate, reproducible, and high-quality NMR data, which is fundamental to progress in chemical research and drug development.

References

-

Why is deuterated solvent used in NMR analysis? - TutorChase. (n.d.). TutorChase. [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM. [Link]

-

NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. [Link]

-

Why it is necessary to used deuterated solvents for NMR experiments? (2014, July 7). ResearchGate. [Link]

-

Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

-

Common Deuterated Solvents and Their Characteristics. (n.d.). Isotope Science / Alfa Chemistry. [Link]

-

NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks. [Link]

-

Locking your NMR Sample. (2004, May 10). Varian, Inc. [Link]

-

Principles of NMR. (n.d.). Process NMR Associates LLC. [Link]

-

NMR Sample Preparation. (n.d.). Bruker. [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. [Link]

-

How to Prepare Samples for NMR. (n.d.). ResearchGate. [Link]

-

How Is Deuterium Used In NMR? - Chemistry For Everyone. (2025, June 13). YouTube. [Link]

-

Deuterated Solvents for NMR. (n.d.). Isotope Science / Alfa Chemistry. [Link]

-

NMR Sample Preparation. (n.d.). University of Missouri-St. Louis. [Link]

-

Sample Preparation. (n.d.). Michigan State University, Max T. Rogers NMR Facility. [Link]

-

NMR Sample Preparation. (n.d.). University of Ottawa. [Link]

-

NMR Solvent Data Chart. (n.d.). Cambridge Isotope Laboratories. [Link]

-

What Are Common NMR Solvents? - Chemistry For Everyone. (2025, August 24). YouTube. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). Organometallics. [Link]

-

Deuterium Lock. (2009, December 9). NESG Wiki. [Link]

-

Locking and Shimming. (n.d.). University of Wisconsin-Madison. [Link]

-

Notes on NMR Solvents. (n.d.). University of Alberta. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016, February 19). ACS Publications. [Link]

-

Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy ? (2019, February 25). ResearchGate. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). ResearchGate. [Link]

-

Elaboration and Characterization of New Polyurethane-Based Biocomposites from Jojoba Oil and Alfa Cellulose Fibers. (n.d.). MDPI. [Link]

-

Common problems and artifacts encountered in solution-state NMR experiments. (n.d.). CDN. [Link]

-

Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents? (2015, November 8). ResearchGate. [Link]

-

General information Deuterated solvents were purchased from Cambridge Isotope laboratories. (n.d.). Hong Kong Polytechnic University. [Link]

-

NMR Solvent Data Chart. (n.d.). Studylib. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 4. tutorchase.com [tutorchase.com]

- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. myuchem.com [myuchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 10. colorado.edu [colorado.edu]

- 11. What is lock? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 12. Deuterium Lock - NESG Wiki [nesgwiki.chem.buffalo.edu]

- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 14. rsc.org [rsc.org]

- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 16. youtube.com [youtube.com]

- 17. Deuterated solvents in nmr | Sigma-Aldrich [sigmaaldrich.com]

- 18. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

- 19. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

- 20. web.uvic.ca [web.uvic.ca]

- 21. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 22. sites.bu.edu [sites.bu.edu]

- 23. researchgate.net [researchgate.net]

- 24. isotope.com [isotope.com]

- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 26. ukisotope.com [ukisotope.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

Unlocking Mechanistic Insights: A Comparative Analysis of Benzene-1,3,5-d3 and Benzene-d6

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterium in Modern Chemistry

In the landscape of molecular science, the substitution of protium (¹H) with its heavier, stable isotope, deuterium (²H or D), is a subtle yet powerful tool. This isotopic substitution, while seemingly minor, introduces significant changes in molecular properties due to the mass difference between the two isotopes. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, a phenomenon that gives rise to the Kinetic Isotope Effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate.[1][2][3] This effect is not merely a scientific curiosity; it is a cornerstone of mechanistic elucidation in organic chemistry and a strategic tool in drug development for enhancing metabolic stability.[3][4][5]

Among the vast array of deuterated compounds, isotopologues of benzene serve as fundamental building blocks and analytical tools. This guide focuses on two key deuterated benzene species: the partially deuterated Benzene-1,3,5-d3 (sym-trideuteriobenzene) and the fully deuterated Benzene-d6 (perdeuteriobenzene). While both are isotopologues of benzene, their structural differences dictate vastly different applications. Benzene-d6 is primarily an indispensable, non-interfering medium for analysis, whereas this compound is a sophisticated probe designed to answer fundamental questions about reaction pathways. This guide will explore the core differences between these two compounds, providing technical insights into their synthesis, properties, and strategic applications for researchers at the forefront of chemical innovation.

Molecular Structures and Symmetry

The foundational differences between this compound and Benzene-d6 originate from their distinct isotopic distributions and resulting molecular symmetries.

-

Benzene-d6 (C₆D₆): In this isotopologue, all six hydrogen atoms are replaced by deuterium.[6] This complete substitution preserves the high symmetry of the parent benzene molecule, belonging to the D₆h point group. All carbon atoms and all deuterium atoms are chemically and magnetically equivalent.

-

This compound (C₆H₃D₃): This molecule features selective deuteration at alternating positions on the aromatic ring. This partial substitution pattern reduces the molecular symmetry to the D₃h point group. In this structure, the three protons (at C2, C4, C6) are equivalent to each other, and the three deuterons (at C1, C3, C5) are also equivalent.

Caption: Molecular structures and symmetries of benzene and its deuterated isotopologues.

Physical and Chemical Properties: A Comparative Overview

The substitution of hydrogen with the heavier deuterium isotope subtly alters the physical properties of the benzene molecule.

| Property | This compound (C₆H₃D₃) | Benzene-d6 (C₆D₆) | Rationale for Difference |

| Molecular Weight | 81.13 g/mol | 84.15 g/mol [6][7] | Higher mass of three additional deuterium atoms in C₆D₆. |

| Melting Point | 5.5 °C | ~7 °C[7][8] | Increased mass and slightly stronger intermolecular forces in C₆D₆ lead to a higher melting point. |

| Boiling Point | ~80 °C | ~79 °C[7][8] | Boiling points are nearly identical, as isotopic substitution has a minimal effect on vapor pressure in this case. |

| Density | 0.908 g/mL at 25 °C | 0.950 g/mL at 25 °C[7][9] | The significant increase in molecular mass for C₆D₆ within the same molecular volume results in a higher density. |

| Primary Application | Mechanistic Probe (KIE studies)[10] | NMR Solvent[7][11][12][13] | The presence of both H and D allows for competition studies, while the absence of H makes it an ideal "blank" solvent for ¹H NMR. |

Spectroscopic Fingerprints: The Defining Differences

The most profound and practically important differences between these two compounds are revealed through spectroscopic analysis. For researchers, understanding these distinct signatures is critical for experimental design and data interpretation.

| Spectroscopic Method | This compound | Benzene-d6 |

| ¹H NMR | A single, sharp peak for the three equivalent protons (H2, H4, H6). The chemical shift is very close to that of non-deuterated benzene (~7.15-7.3 ppm). | Ideally, no signal. In practice, a small residual peak (often a singlet at ~7.16 ppm) from incomplete deuteration (e.g., C₆D₅H).[9] Its primary function is to provide a signal-free background.[11][14] |

| ²H NMR (Deuterium NMR) | A single peak corresponding to the three equivalent deuterium atoms. | A single, strong peak from the six equivalent deuterium atoms, often used for the field-frequency lock in NMR spectrometers. |

| ¹³C NMR | Two signals are expected: one for the three C-D carbons and one for the three C-H carbons. The C-D signal appears as a triplet (due to spin-1 coupling with deuterium) at a slightly upfield position compared to the C-H singlet. | A single triplet at ~128 ppm, characteristic of a carbon bonded to a single deuterium atom.[9] |

| Mass Spectrometry (EI-MS) | Molecular ion (M⁺) peak at m/z = 81. | Molecular ion (M⁺) peak at m/z = 84.[6] |

| Infrared (IR) Spectroscopy | A complex spectrum featuring both C-H stretching (~3000-3100 cm⁻¹) and C-D stretching (~2200-2300 cm⁻¹) vibrations. | The spectrum is dominated by C-D stretching vibrations. The absence of strong C-H stretching bands is a key identifier. |

Core Applications: Solvent vs. Mechanistic Probe

The distinct molecular structures of Benzene-d6 and this compound lead to their deployment in entirely different experimental contexts.

Benzene-d6: The "Invisible" Solvent for NMR Spectroscopy

The primary application of Benzene-d6 is as a deuterated solvent for Nuclear Magnetic Resonance (NMR) spectroscopy.[7][12][13] In ¹H NMR, the signals from protons in the solvent can overwhelm the signals from the analyte. By replacing all protons with deuterium, Benzene-d6 provides a medium that is essentially transparent in the ¹H NMR spectrum, allowing for the clear and unambiguous observation of the analyte's proton signals.[11][14]

Furthermore, aromatic solvents like Benzene-d6 can induce significant changes in the chemical shifts of a dissolved analyte compared to standard solvents like chloroform-d (CDCl₃). This "aromatic solvent-induced shift" (ASIS) can resolve overlapping signals and provide crucial structural information.[15]

Protocol 1: Sample Preparation for NMR Spectroscopy using Benzene-d6

-

Analyte Preparation: Ensure the analyte (~1-10 mg) is dry and free of protonated solvent residues. This is typically achieved by drying under high vacuum.

-

Solvent Transfer: In a controlled environment (e.g., a glovebox or under an inert atmosphere for sensitive samples), transfer approximately 0.6-0.7 mL of Benzene-d6 into a clean, dry NMR tube.

-

Dissolution: Add the prepared analyte to the NMR tube containing Benzene-d6. Cap the tube securely.

-

Homogenization: Gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be required for sparingly soluble compounds.

-

Filtering (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool into a clean NMR tube.

-

Analysis: The sample is now ready for insertion into the NMR spectrometer. The instrument's field-frequency lock will be established using the deuterium signal from the C₆D₆ solvent.

This compound: A Precision Tool for Studying Reaction Mechanisms

The true value of this compound lies in its use as a mechanistic probe, particularly for studying the Kinetic Isotope Effect (KIE).[1][2] Because it contains both C-H and C-D bonds at equivalent positions on the same molecule, it is perfectly suited for intramolecular competition experiments.

Consider an electrophilic aromatic substitution (EAS) reaction, such as nitration or bromination. The reaction mechanism generally involves two steps:

-